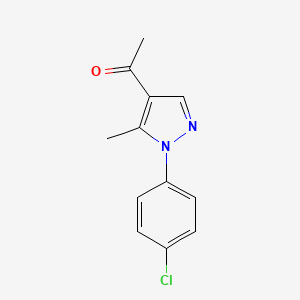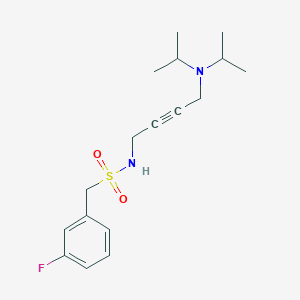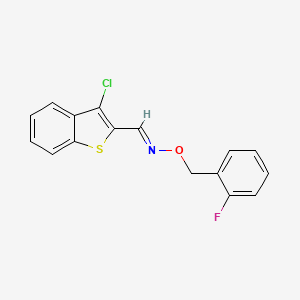
1-(1-(4-氯苯基)-5-甲基-1H-吡唑-4-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, otherwise known as 4-chloro-5-methylpyrazole-1-ethanone (CMPE) is a compound that has been widely studied in recent years due to its potential applications in scientific research. CMPE has been found to have a wide range of biochemical and physiological effects, and has been used in experiments to study the mechanism of action, as well as to investigate potential therapeutic applications.
科学研究应用
Anticonvulsant Activity
The compound exhibits anticonvulsant properties, providing protection against seizures induced by substances like ScM . Researchers have explored its potential as a therapeutic agent for managing epilepsy and related conditions.
Transfer Dehydrogenation Catalyst
1-(4-Chlorophenyl)ethanol, a derivative of this compound, plays a crucial role in transfer dehydrogenation reactions. When used with heterogeneous palladium catalysts, it facilitates the transfer of hydrogen from various alcohols to olefins . This application has implications in organic synthesis and green chemistry.
Key Intermediate in Indole Synthesis
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone serves as a key intermediate in indole synthesis . Indoles are essential structural motifs found in numerous natural products, pharmaceuticals, and functional materials. This compound’s involvement in indole formation makes it relevant for drug discovery and chemical synthesis.
Computational Chemistry Studies
Theoretical calculations and molecular modeling explore the electronic structure, energetics, and spectroscopic properties of 1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone. These studies aid in predicting its behavior, optimizing synthesis routes, and designing related compounds.
属性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOVOKHEMTUHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320645 |
Source


|
| Record name | 1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
667866-04-8 |
Source


|
| Record name | 1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)
![(Z)-2-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2382039.png)

![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)





![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)

